molecular formula C22H18N2O5 B2682976 (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate CAS No. 1322271-86-2

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate

Cat. No.: B2682976
CAS No.: 1322271-86-2
M. Wt: 390.395
InChI Key: WINVRNQXOBBUCY-HZHRSRAPSA-N
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Description

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is an organic compound characterized by its unique structure, which includes a benzoylhydrazono group, a methoxyphenyl group, and a phenyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate typically involves a multi-step process:

  • Formation of the Benzoylhydrazone Intermediate: : The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzoylhydrazone.

      Reaction Conditions: This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

  • Condensation Reaction: : The benzoylhydrazone intermediate is then reacted with 4-formyl-2-methoxyphenyl phenyl carbonate to form the final product.

      Reaction Conditions: This step often requires a base such as sodium acetate and is conducted under mild heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the benzoylhydrazono group to an amine, typically using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl carbonates.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoylhydrazono group is known for its biological activity, which includes antimicrobial and anticancer properties. Researchers explore its derivatives for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its carbonate group allows for the formation of polycarbonates, which are valuable in producing high-performance plastics.

Mechanism of Action

The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate involves its interaction with biological targets such as enzymes and receptors. The benzoylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl methyl carbonate
  • (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl ethyl carbonate

Uniqueness

Compared to similar compounds, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate stands out due to its phenyl carbonate group, which imparts unique chemical properties. This group enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)29-22(26)28-18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINVRNQXOBBUCY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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